Cas no 1691066-50-8 (2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde)

2-Nitro-5-(1H-pyrazol-1-yl)benzaldehyde is a versatile aromatic aldehyde featuring a nitro group and a pyrazole substituent, making it a valuable intermediate in organic synthesis. Its unique structure enables applications in the development of pharmaceuticals, agrochemicals, and functional materials. The electron-withdrawing nitro group enhances reactivity, facilitating nucleophilic substitution and condensation reactions, while the pyrazole moiety contributes to coordination chemistry and heterocyclic derivatization. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its well-defined reactivity profile makes it particularly useful for constructing complex molecular architectures, including bioactive compounds and advanced materials.
2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde structure
1691066-50-8 structure
商品名:2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde
CAS番号:1691066-50-8
MF:C10H7N3O3
メガワット:217.180881738663
CID:5939786
PubChem ID:108236961

2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde
    • EN300-1292689
    • 1691066-50-8
    • インチ: 1S/C10H7N3O3/c14-7-8-6-9(12-5-1-4-11-12)2-3-10(8)13(15)16/h1-7H
    • InChIKey: LBEAYBABBPRIHB-UHFFFAOYSA-N
    • ほほえんだ: O=CC1=C(C=CC(=C1)N1C=CC=N1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 217.04874109g/mol
  • どういたいしつりょう: 217.04874109g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 80.7Ų

2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1292689-100mg
2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde
1691066-50-8
100mg
$364.0 2023-09-30
Enamine
EN300-1292689-250mg
2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde
1691066-50-8
250mg
$381.0 2023-09-30
Enamine
EN300-1292689-2500mg
2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde
1691066-50-8
2500mg
$810.0 2023-09-30
Enamine
EN300-1292689-1.0g
2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde
1691066-50-8
1g
$0.0 2023-06-06
Enamine
EN300-1292689-5000mg
2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde
1691066-50-8
5000mg
$1199.0 2023-09-30
Enamine
EN300-1292689-10000mg
2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde
1691066-50-8
10000mg
$1778.0 2023-09-30
Enamine
EN300-1292689-1000mg
2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde
1691066-50-8
1000mg
$414.0 2023-09-30
Enamine
EN300-1292689-50mg
2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde
1691066-50-8
50mg
$348.0 2023-09-30
Enamine
EN300-1292689-500mg
2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde
1691066-50-8
500mg
$397.0 2023-09-30

2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde 関連文献

2-nitro-5-(1H-pyrazol-1-yl)benzaldehydeに関する追加情報

2-Nitro-5-(1H-Pyrazol-1-yl)Benzaldehyde: A Comprehensive Overview

2-Nitro-5-(1H-pyrazol-1-yl)benzaldehyde is a versatile and intriguing compound with the CAS number 1691066-50-8. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The molecule combines the functional groups of a nitro group, a pyrazole ring, and an aldehyde group, making it a valuable building block for advanced chemical research.

The benzaldehyde core of this compound serves as a foundational structure, while the nitro group introduces electron-withdrawing effects, enhancing the compound's reactivity in certain chemical transformations. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, adds additional complexity and functionality. This combination of functional groups makes 2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde highly suitable for exploring novel synthetic pathways and material designs.

Recent studies have highlighted the potential of this compound in the development of new drugs. Researchers have investigated its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and anti-tumor properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde exhibit promising activity against certain cancer cell lines, suggesting its potential as a lead compound in oncology drug discovery.

In addition to its pharmaceutical applications, 2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of new semiconducting materials. A 2023 paper in *Advanced Materials* explored its role as a component in organic field-effect transistors (OFETs), where it demonstrated enhanced charge transport properties compared to traditional materials.

The synthesis of 2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde has also been optimized through innovative methodologies. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly routes to this compound. For example, researchers have successfully employed microwave-assisted synthesis to achieve higher yields and shorter reaction times, aligning with the principles of green chemistry.

Furthermore, the compound's stability and reactivity under various conditions have been thoroughly investigated. A 2023 study published in *Chemical Communications* examined its thermal stability and reactivity towards nucleophilic substitution reactions. The results indicated that 2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde exhibits excellent stability under mild conditions, making it suitable for use in diverse chemical transformations.

In conclusion, 2-nitro-5-(1H-pyrazol-1-yl)benzaldehyde is a multifaceted compound with significant potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and application studies, positions it as a key player in future research and development efforts. As ongoing investigations continue to uncover new insights into its properties and uses, this compound is poised to make substantial contributions to both academic and industrial sectors.

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